trans-Resveratrol 3-O-|A-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

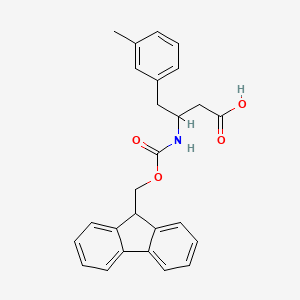

trans-Resveratrol 3-O-β-D-Glucuronide: is a metabolite of trans-resveratrol, a polyphenol found in various plants, including grapes and red wine . This compound is known for its diverse biological activities, including antioxidant, antiproliferative, anti-inflammatory, and anti-cancer properties . It is primarily produced from trans-resveratrol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-resveratrol 3-O-β-D-glucuronide involves several steps. One common method includes selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Another method involves the use of methyl glucuronate β-tetraacetate and N-Me piperazine for anomeric deacetylation en route to the imidate .

Industrial Production Methods: Industrial production methods for trans-resveratrol 3-O-β-D-glucuronide are not extensively documented. the chemical synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and commercial purposes.

Analyse Des Réactions Chimiques

Types of Reactions: trans-Resveratrol 3-O-β-D-glucuronide undergoes various metabolic transformations, including hydrolysis, oxidation, reduction, and glucuronidation . These reactions are crucial for its biological activity and metabolism.

Common Reagents and Conditions:

Hydrolysis: Enzymatic or chemical hydrolysis is used to remove protective groups during synthesis.

Oxidation and Reduction: These reactions are part of the compound’s metabolic pathways in biological systems.

Glucuronidation: The trichloroacetimidate procedure is commonly used for glucuronidation.

Major Products: The major products formed from these reactions include various glucuronides and metabolites that retain biological activity .

Applications De Recherche Scientifique

trans-Resveratrol 3-O-β-D-glucuronide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of trans-resveratrol 3-O-β-D-glucuronide involves several pathways:

Sirtuin Pathway: It activates the sirtuin pathway, which is implicated in aging and metabolism regulation.

Enzyme Inhibition: The compound inhibits enzymes involved in the production of inflammatory mediators.

Adenosine A3 Receptor Agonist: At high concentrations, it acts as an agonist of the adenosine A3 receptor, leading to apoptosis in human colon cancer cells.

Comparaison Avec Des Composés Similaires

trans-Resveratrol 4′-O-β-D-Glucuronide: Another glucuronide of resveratrol with similar biological activities.

Oxyresveratrol: A stilbene monomer structurally similar to resveratrol, differing in the number and position of hydroxyl groups.

Uniqueness: trans-Resveratrol 3-O-β-D-glucuronide is unique due to its specific glucuronidation at the 3-O position, which influences its biological activity and metabolic stability . Its ability to activate the sirtuin pathway and inhibit inflammatory enzymes sets it apart from other similar compounds .

Propriétés

Formule moléculaire |

C20H20O9 |

|---|---|

Poids moléculaire |

404.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20?/m0/s1 |

Clé InChI |

QWSAYEBSTMCFKY-WAJMXFDZSA-N |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)

![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)